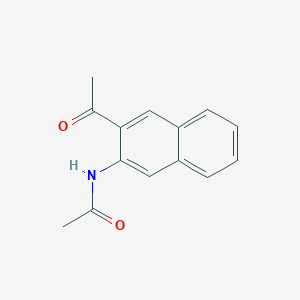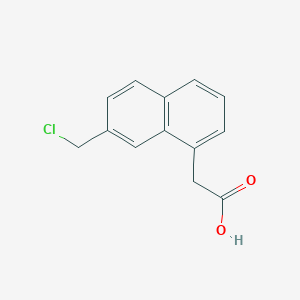
2-(Chloromethyl)naphthalene-8-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)naphthalene-8-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group attached to the naphthalene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as phosphoric acid . The reaction is carried out at elevated temperatures (80-85°C) for several hours, resulting in the formation of chloromethylnaphthalene. The product is then purified through a series of washing and drying steps, followed by distillation under reduced pressure .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)naphthalene-8-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)naphthalene-8-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted naphthalene derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.
Reduction Reactions: Products include methylated naphthalene derivatives.
Scientific Research Applications
2-(Chloromethyl)naphthalene-8-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphthalene-8-acetic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the acetic acid moiety can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloromethylnaphthalene: Similar in structure but with the chloromethyl group attached to a different position on the naphthalene ring.
2-Bromomethylnaphthalene: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
1-Naphthaleneacetic acid: Similar in structure but without the chloromethyl group.
Uniqueness
2-(Chloromethyl)naphthalene-8-acetic acid is unique due to the presence of both the chloromethyl and acetic acid groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[7-(chloromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11ClO2/c14-8-9-4-5-10-2-1-3-11(7-13(15)16)12(10)6-9/h1-6H,7-8H2,(H,15,16) |
InChI Key |
NFQXACSUXNRYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



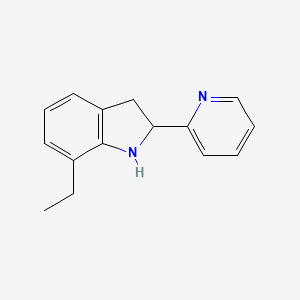
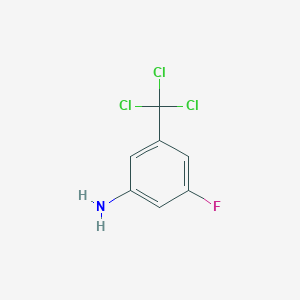

![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
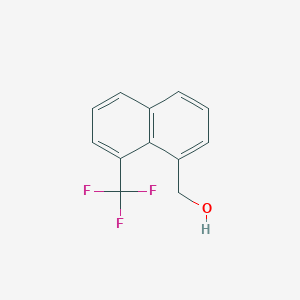
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
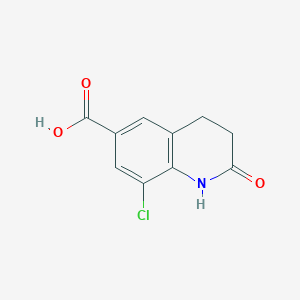
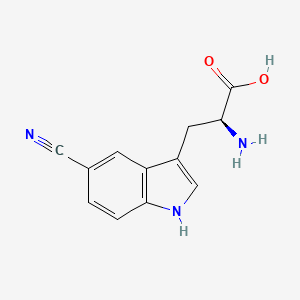
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
